![molecular formula C12H11N3 B12874230 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a benzimidazole core substituted with a methyl group and a pyrrole ring. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable pyrrole derivative. One common method includes:
Starting Materials: o-phenylenediamine and 2-acetylpyrrole.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions.
Procedure: The mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring fused with the pyrrole moiety.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Catalysts: Use of catalysts like Lewis acids to enhance reaction rates.
Solvents: Employing high-boiling solvents such as xylene or toluene to maintain the reaction temperature.
Purification: Techniques like recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrrole ring.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its antimicrobial and anticancer properties. Benzimidazole derivatives are known for their activity against a variety of pathogens.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in cell signaling pathways.
Pathways Involved: It may inhibit kinase activity, leading to the disruption of phosphorylation processes essential for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzimidazole: Lacks the pyrrole ring, making it less versatile in biological applications.
1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the benzimidazole core, limiting its range of activities.
Uniqueness
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole is unique due to its combined benzimidazole and pyrrole structures, which confer a broad spectrum of biological activities and synthetic versatility. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1-methyl-2-(1H-pyrrol-2-yl)benzimidazole |
InChI |
InChI=1S/C12H11N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-8,13H,1H3 |
InChI Key |
VDGOZWVBFWXRTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)
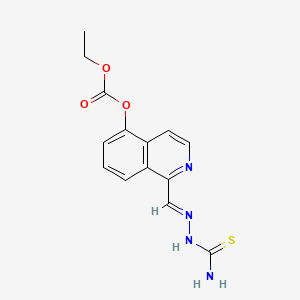
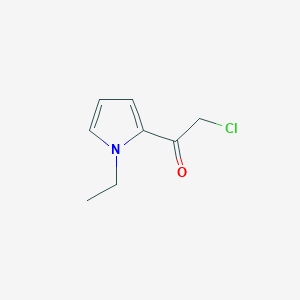

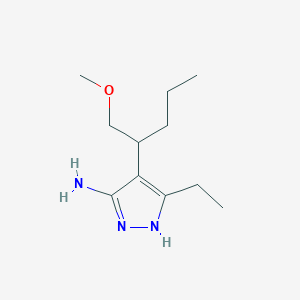
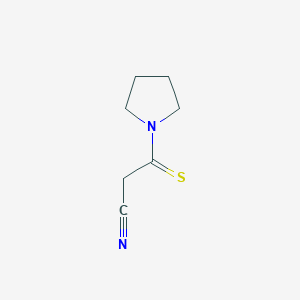
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
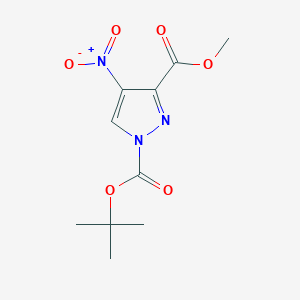

![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
